-(N,N-Dimethylamino)ethylferrocene

Description

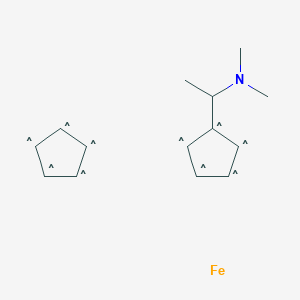

(N,N-Dimethylamino)ethylferrocene (CAS 31904-34-4) is a ferrocene derivative featuring an ethyl linker between the cyclopentadienyl ring and a dimethylamino group. Its structure combines the redox-active ferrocene core with a tertiary amine, enabling applications in asymmetric catalysis, ligand design, and materials science. The compound is synthesized via multistep routes, including formylation of ferrocene followed by reductive amination with dimethylamine, as seen in analogous syntheses of N,N-dimethylaminomethylferrocene . Alternatively, advanced methods like Negishi coupling between enantiopure (R)-1-(N,N-dimethylamino)ethylferrocene and halogenated ferrocene derivatives are employed to create chiral ligands for asymmetric hydrogenation .

Key physical properties include a molecular weight of 243.126 g/mol, density of 1.228 g/mL at 25°C, and a boiling point of 124–128°C at 2.5 mmHg . Crystallographic studies reveal monoclinic packing (space group P2₁/n) with unit cell parameters a = 5.6777 Å, b = 23.0873 Å, c = 8.7206 Å, and β = 90.590° . The dimethylamino group enhances solubility in polar solvents while retaining ferrocene’s characteristic stability and electron-transfer properties.

Properties

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLNZQTVMCEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi’s Original Synthesis via Chlorination and Amine Substitution

The foundational synthesis of Ugi’s amine, reported by Ivar Ugi in 1970, remains a benchmark for its simplicity and scalability . The process begins with (±)-1-ferrocenylethanol, which undergoes chlorination using hydrogen chloride (HCl) in the presence of zinc chloride (ZnCl₂) as a Lewis acid. This step yields (±)-1-ferrocenylethyl chloride, a reactive intermediate susceptible to nucleophilic substitution. Treating the chloride with excess dimethylamine in tetrahydrofuran (THF) at ambient temperature produces a racemic mixture of (N,N-dimethylamino)ethylferrocene .

Key Improvements :

-

Resolution via Tartrate Salts : The racemic mixture is resolved using L-(+)-tartaric acid, forming diastereomeric salts. Recrystallization from ethanol affords enantiomerically pure (R)- and (S)-Ugi’s amine with >95% optical purity .

-

Yield Optimization : The chlorination step achieves ~85% conversion, while the amine substitution proceeds quantitatively. Overall isolated yields after resolution range from 60–70% .

This method’s limitations include the need for resolution and the use of corrosive HCl. However, its scalability and high enantiomeric excess (ee) make it industrially viable.

Enzymatic Kinetic Resolution of 1-Ferrocenylethanol

To circumvent the resolution step, enzymatic methods leveraging lipases have been developed. Pseudomonas fluorescens lipase (PFL) catalyzes the kinetic resolution of (±)-1-ferrocenylethanol through enantioselective acylation with vinyl acetate . The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated. Hydrolysis of the acetate under basic conditions followed by dimethylamine substitution yields (S)-Ugi’s amine with 92% ee .

Advantages :

-

Mild Conditions : Reactions proceed at 25°C in organic solvents (e.g., toluene).

-

Catalytic Efficiency : PFL exhibits high turnover frequency (TOF = 1,200 h⁻¹) and retains activity over five cycles .

Limitations :

-

Incomplete Resolution : Residual (R)-alcohol (8% ee) necessitates additional purification.

-

Substrate Specificity : Bulky substituents on ferrocene reduce enzymatic activity.

Asymmetric Catalytic Hydrogenation of Acetylferrocene

A modern approach employs iridium-catalyzed asymmetric hydrogenation of acetylferrocene to directly access enantiomerically enriched 1-ferrocenylethanol . Using a chiral iridium complex ligated by a ferrocene-based tridentate ligand (L*), the reaction achieves 98% ee for the (S)-alcohol under 50 bar H₂ at 60°C . Subsequent acetylation with acetic anhydride and substitution with dimethylamine furnishes (S)-Ugi’s amine in 85% overall yield .

Catalytic System :

| Component | Role | Loading (mol%) |

|---|---|---|

| [Ir(cod)Cl]₂ | Precatalyst | 2.5 |

| Chiral ligand L* | Stereochemical control | 5.0 |

| H₂ (pressure) | Reductant | 50 bar |

Benefits :

-

Atom Economy : No stoichiometric reagents are required beyond H₂.

-

Industrial Feasibility : Short reaction times (<6 h) and low catalyst loadings enhance cost-efficiency .

Lithiation strategies enable regioselective introduction of the dimethylaminoethyl group. As reported in Organometallics, treatment of ferrocene with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate, which reacts with ethylene oxide to form 1-ferrocenylethanol . Subsequent steps mirror Ugi’s protocol (chlorination and amine substitution).

Key Findings :

-

Regioselectivity : Lithiation occurs exclusively at the cyclopentadienyl ring due to steric and electronic effects .

-

Yield : The lithiation step achieves 75% conversion, with an overall yield of 55% for Ugi’s amine .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | ee (%) | Conditions | Scalability |

|---|---|---|---|---|

| Ugi’s Original | 60–70 | >95 | HCl/ZnCl₂, RT | High |

| Enzymatic | 50–60 | 92 | Lipase, 25°C | Moderate |

| Asymmetric Hydrogenation | 85 | 98 | 50 bar H₂, 60°C | High |

| Lithiation | 55 | N/A | −78°C, LDA | Low |

Insights :

-

Asymmetric Hydrogenation outperforms other methods in yield and stereoselectivity but requires specialized equipment for high-pressure H₂.

-

Ugi’s Original Synthesis remains the most scalable, albeit with resolution steps.

-

Enzymatic Resolution offers eco-friendly advantages but suffers from moderate yields.

Chemical Reactions Analysis

Directed Ortho Lithiation and Electrophilic Substitution

The dimethylamino group directs selective lithiation at the ortho position of the cyclopentadienyl ring, enabling stereoselective functionalization.

Mechanism and Stereochemical Outcome :

-

Treatment of (S)-α-(N,N-dimethylamino)ethylferrocene with n-BuLi generates a lithiated intermediate. Chelation between lithium and the dimethylamino group dictates the planar chirality of the product .

-

Quenching with electrophiles (e.g., TMSCl, alkyl halides) yields products with >95% diastereoselectivity. The stereochemical outcome depends on the starting enantiomer :

| Starting Enantiomer | Electrophile | Planar Chirality | Diastereoselectivity |

|---|---|---|---|

| (S)-enantiomer | TMSCl | R~p~ | >95% |

| (R)-enantiomer | TMSCl | S~p~ | >95% |

Applications :

-

Sequential lithiation and trapping (e.g., TMSCl followed by a second electrophile) produce diastereomers with dual functionalization (e.g., (S,S~p~) or (R,R~p~)) .

-

This method is foundational for synthesizing chiral ligands like Josiphos and Walphos .

Substitution at the α-Position

The dimethylamino group undergoes substitution via quaternization and elimination, forming an α-ferrocenylethyl cation.

Reaction Pathway :

-

Quaternization : Treatment with methyl iodide or acetic acid converts the amine to a quaternary ammonium salt.

-

Elimination : Heating induces elimination, generating a stabilized α-ferrocenylethyl cation.

-

Nucleophilic Attack : The cation reacts with nucleophiles (amines, alcohols, thiols) with complete stereoretention .

Examples :

Coupling Reactions

αthis compound participates in cross-coupling reactions to construct biferrocene frameworks.

Negishi Coupling :

-

Reaction with racemic 2-bromo-iodoferrocene in the presence of [Pd~2~(dba)~3~]/tri(2-furyl)phosphine (tfp) yields two diastereomeric biferrocenes :

-

(R,S~p~,S~p~)-2″-Bromo-2-[1-(N,N-dimethylamino)ethyl]-1,1″-biferrocene

-

(R,S~p~,R~p~)-2″-Bromo-2-[1-(N,N-dimethylamino)ethyl]-1,1″-biferrocene

-

Key Observations :

-

Subsequent functionalization (e.g., phosphine introduction) produces ligands for asymmetric catalysis .

Cyclopalladation and Metal Complex Formation

The dimethylamino group facilitates cyclopalladation, forming stable metal complexes.

Reaction Conditions :

-

Treatment with Pd(II) salts (e.g., PdCl~2~) in polar solvents induces cyclopalladation at the amino group .

-

Products include mono- and bis-palladated complexes, characterized by X-ray crystallography .

Applications :

Stoichiometric Redox Reactions

The ferrocene moiety undergoes reversible one-electron oxidation:

-

Electrochemical oxidation (E~1/2~ ≈ +0.4 V vs. SCE) generates a ferrocenium species.

-

Redox activity is exploited in sensing and electron-transfer catalysis.

Scientific Research Applications

Coordination Chemistry

-(N,N-Dimethylamino)ethylferrocene acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions, including:

- Hydrogenation: Enhancing reaction rates and selectivity.

- Cross-Coupling Reactions: Improving yields in synthetic organic chemistry.

Catalysis

This compound is particularly valuable in asymmetric catalysis, where it enhances the selectivity and efficiency of reactions. Its redox properties allow it to participate in electron transfer processes, making it suitable for:

- Catalytic Cycles: Involving oxidation and reduction steps.

- Frustrated Lewis Pairs: Used in various catalytic applications .

Medicinal Chemistry

Research into the biological activities of ferrocene derivatives suggests potential applications in medicinal chemistry:

- Anticancer Activity: Compounds similar to this compound have shown promise in selectively targeting cancer cells by inducing oxidative stress.

- Antiviral and Antimicrobial Properties: Investigations indicate that ferrocene derivatives may exhibit significant biological activities, warranting further exploration for drug development .

Industrial Applications

In the industrial sector, this compound is utilized as:

- Additives in Lubricants and Fuels: Enhancing performance characteristics.

- Electrochemical Sensors: For detecting various analytes in environmental and biological contexts.

Mechanism of Action

The mechanism of action of -(N,N-Dimethylamino)ethylferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in the development of anticancer drugs, where the compound can selectively target cancer cells and induce cell death through oxidative damage .

Comparison with Similar Compounds

(a) [(N,N-Dimethylamino)methyl]ferrocene (CAS 1271-86-9)

- Structure: Direct methylene linkage between the cyclopentadienyl ring and dimethylamino group.

- Properties: Smaller steric profile compared to the ethyl variant, leading to tighter crystal packing (monoclinic P2₁/n, V = 1143.06 ų) .

- Applications : Less effective in asymmetric catalysis due to reduced conformational flexibility .

(b) 1-(N,N-Dimethylamino-methyl)-1’-(diphenylphosphanyl)ferrocene

- Structure: Combines dimethylamino and phosphanyl groups on adjacent cyclopentadienyl rings.

- Properties: The phosphanyl group enhances metal coordination, enabling use in palladium-catalyzed cross-coupling reactions. Crystallizes in triclinic (P-1) or monoclinic (C2/c) systems with larger unit cells (V = 1151.2–5055.5 ų) .

- Electronic Effects: The amino group acts as an electron donor, while the phosphanyl group facilitates π-backbonding, creating synergistic effects in catalysis .

(c) Biferrocene-Based Walphos Analogues

- Structure: Two ferrocene units linked via chiral dimethylaminoethyl groups.

- Performance: In asymmetric hydrogenation, these ligands achieve higher enantiomeric excess (ee) values (up to 95%) compared to mononuclear (N,N-dimethylamino)ethylferrocene derivatives (ee ~70–80%) due to enhanced steric control .

Catalytic and Solvent Interactions

Thermal and Physical Stability

Biological Activity

-(N,N-Dimethylamino)ethylferrocene is a unique organometallic compound characterized by its ferrocene moiety, which consists of two cyclopentadienyl rings surrounding an iron atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound exhibits notable redox properties, allowing it to undergo reversible oxidation and reduction. This capability enables the generation of reactive oxygen species (ROS) in biological systems, which can induce oxidative stress in cells. Such oxidative stress is leveraged in the development of anticancer drugs, where the compound selectively targets cancer cells, leading to cell death through oxidative damage.

Key Reactions

- Oxidation : The compound can be oxidized to form the corresponding ferrocenium ion using oxidizing agents like ferric chloride.

- Reduction : It can revert to its neutral form through reducing agents such as sodium borohydride.

- Electrophilic Substitution : The cyclopentadienyl rings can undergo electrophilic aromatic substitution, facilitating further functionalization.

Biological Activity

Research indicates that ferrocene derivatives, including this compound, may exhibit various biological activities:

- Anticancer Activity : Studies have shown that ferrocene analogs can possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to reverse chloroquine resistance in Plasmodium falciparum, demonstrating enhanced efficacy against resistant strains .

- Antimicrobial Properties : Organometallic compounds often display antimicrobial activities. While specific data on this compound is limited, similar structures have shown potential in this area.

- Electrochemical Applications : The compound's redox activity makes it suitable for applications in electrochemical sensors and catalysis, enhancing the detection of various analytes in biological samples.

Table 1: Summary of Biological Activities

Case Study: Antimalarial Activity

In a study evaluating new organometallic chloroquine analogs that incorporate ferrocene structures, one compound demonstrated superior activity against chloroquine-resistant Plasmodium falciparum strains. This suggests that modifications to ferrocene can enhance its therapeutic potential against malaria .

Q & A

Basic Questions

Q. What are the reliable synthetic routes for preparing -(N,N-Dimethylamino)ethylferrocene, and how does the choice of method impact purity?

- Methodological Answer : The compound is typically synthesized via Grignard reagent reactions. For example, ethylferrocene derivatives can be prepared by reacting methylmagnesium bromide with methoxymethylferrocene in dry benzene under inert conditions, yielding stable products with ~90% efficiency . Purification via solvent removal under vacuum and washing with water ensures minimal impurities. The Grignard method avoids decomposition issues seen in acylation-reduction routes, which may require rigorous post-synthesis purification .

Q. What standard analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions on the ferrocene backbone. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction (XRD) resolves structural ambiguities, particularly for chiral variants . For enantiomeric purity, chiral HPLC with polarimetric detection is advised .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood with inert gas (N₂/Ar) due to potential air-sensitive intermediates. Waste should be segregated and treated by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do synthesis routes influence the thermodynamic stability and decomposition kinetics of this compound?

- Methodological Answer : Grignard-derived samples exhibit superior stability (months at room temperature) due to minimized residual catalysts, whereas acylation-reduction methods may leave trace impurities that accelerate decomposition. Kinetic stability can be probed via differential scanning calorimetry (DSC) and accelerated aging studies under controlled O₂/light exposure .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from ligand steric effects or solvent polarity. For example, steric hindrance in α-methoxyethylferrocene reduces lithiation yields (<2% in hexane), but switching to THF or adjusting reaction temperature may improve efficiency . Systematic solvent screens and DFT calculations can identify optimal conditions .

Q. How can this compound be utilized in designing redox-active ligands for catalytic applications?

- Methodological Answer : The dimethylamino group enhances electron-donating capacity, making it suitable for coordinating transition metals (e.g., Mo, Ti) in redox catalysis. For instance, 1,1'-bis(N,N-dimethylamino)ferrocene derivatives form stable complexes with TiCl₂, as confirmed by XRD, enabling applications in asymmetric catalysis . Electrochemical studies (cyclic voltammetry) can quantify redox potentials for catalyst tuning .

Q. What advanced techniques are effective for resolving enantiomers of chiral this compound derivatives?

- Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Alternatively, diastereomeric crystallization using chiral auxiliaries (e.g., tartaric acid) achieves high enantiomeric excess (>98%) . XRD of single crystals provides absolute configuration confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.